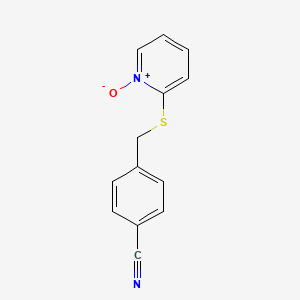![molecular formula C14H13N5O5S2 B8529053 2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide](/img/structure/B8529053.png)
2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide is an active metabolite of Cefotaxime, a third-generation cephalosporin antibiotic. This compound is derived from the sodium salt form of Cefotaxime and is recognized for its significant antibacterial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide involves the hydrolysis of Cefotaxime. This process typically requires specific reaction conditions, including the use of solvents like DMSO and methanol, and controlled temperatures . The compound can exist in different isomeric forms, such as E/Z mixtures .
Industrial Production Methods: Industrial production of this compound is often carried out by pharmaceutical companies specializing in cephalosporin antibiotics. The production process involves the controlled degradation of Cefotaxime under specific conditions to yield the desired lactone .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide involves the inhibition of cell wall synthesis in bacteria. This is achieved through its high affinity for penicillin-binding proteins (PBPs) in the bacterial cell wall, including PBP Ib and PBP III . By binding to these proteins, the compound disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death .
Vergleich Mit ähnlichen Verbindungen
2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide is unique compared to other similar compounds due to its specific structure and activity. Similar compounds include:
Ceftriaxone: Another third-generation cephalosporin antibiotic with a similar mechanism of action.
Cefodizime: A cephalosporin antibiotic with a different spectrum of activity.
Ceftiofur: A cephalosporin antibiotic used primarily in veterinary medicine.
These compounds share similar antibacterial properties but differ in their specific applications and pharmacokinetic profiles .
Eigenschaften
Molekularformel |
C14H13N5O5S2 |
|---|---|
Molekulargewicht |
395.4 g/mol |
IUPAC-Name |
2-(2-amino-1,3-thiazol-4-yl)-N-(3,11-dioxo-10-oxa-6-thia-2-azatricyclo[6.3.0.02,5]undec-1(8)-en-4-yl)-2-methoxyiminoacetamide |
InChI |
InChI=1S/C14H13N5O5S2/c1-23-18-7(6-4-26-14(15)16-6)10(20)17-8-11(21)19-9-5(2-24-13(9)22)3-25-12(8)19/h4,8,12H,2-3H2,1H3,(H2,15,16)(H,17,20) |
InChI-Schlüssel |
MCSWUKXFFGUOQE-UHFFFAOYSA-N |
Kanonische SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C4=C(COC4=O)CS3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
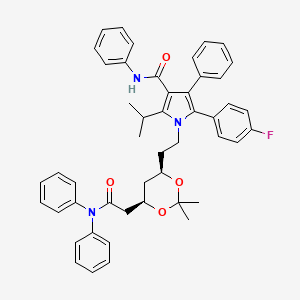
![3-(3,4-Dichlorophenyl)-N-[4-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B8528974.png)
![2-[4-(4-Chlorophenyl)phenyl]-ethanol](/img/structure/B8528978.png)
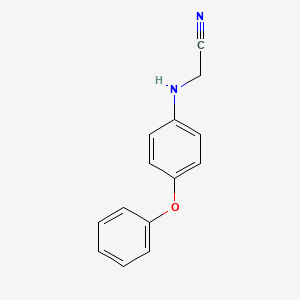

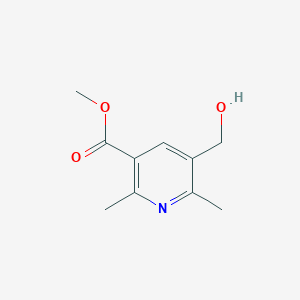

![6-Hydroxybenzo[b]thiophene-2-carbonitrile](/img/structure/B8529013.png)

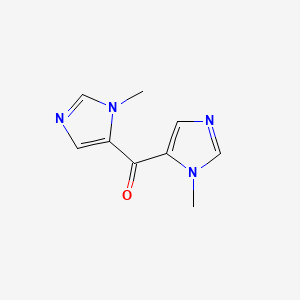
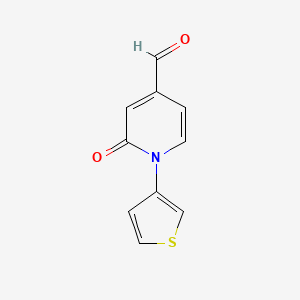
![5-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2-hydroxybenzaldehyde](/img/structure/B8529062.png)

